Diethyl 1-phenyl-1H-1,2,4-triazol-3-yl phosphate
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Overview
Description
Diethyl 1-phenyl-1H-1,2,4-triazol-3-yl phosphate is an organophosphorus compound that features a triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 1-phenyl-1H-1,2,4-triazol-3-yl phosphate typically involves the reaction of diethyl phosphorochloridate with 1-phenyl-1H-1,2,4-triazole-3-ol under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Diethyl 1-phenyl-1H-1,2,4-triazol-3-yl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can convert it into phosphonates.
Substitution: Nucleophilic substitution reactions can replace the diethyl phosphate group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols are employed under basic conditions.
Major Products
The major products formed from these reactions include various phosphonates, phosphates, and substituted triazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethyl 1-phenyl-1H-1,2,4-triazol-3-yl phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of diethyl 1-phenyl-1H-1,2,4-triazol-3-yl phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The phosphate group can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Diethyl 1-phenyl-1H-1,2,3-triazol-4-yl phosphate: Similar structure but different triazole ring position.
Diethyl 1-phenyl-1H-1,2,3-triazol-1-yl phosphate: Another isomer with a different triazole ring position.
Diethyl 1-phenyl-1H-1,2,4-triazol-5-yl phosphate: Similar structure with a different substitution pattern.
Uniqueness
Diethyl 1-phenyl-1H-1,2,4-triazol-3-yl phosphate is unique due to its specific triazole ring position, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
24017-49-0 |
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Molecular Formula |
C12H16N3O4P |
Molecular Weight |
297.25 g/mol |
IUPAC Name |
diethyl (1-phenyl-1,2,4-triazol-3-yl) phosphate |
InChI |
InChI=1S/C12H16N3O4P/c1-3-17-20(16,18-4-2)19-12-13-10-15(14-12)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 |
InChI Key |
BLZPOKQADCMURG-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC1=NN(C=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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